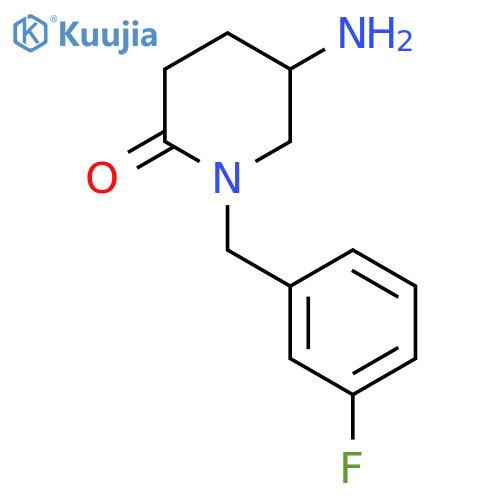Cas no 2137559-40-9 (5-amino-1-(3-fluorophenyl)methylpiperidin-2-one)

2137559-40-9 structure
商品名:5-amino-1-(3-fluorophenyl)methylpiperidin-2-one
5-amino-1-(3-fluorophenyl)methylpiperidin-2-one 化学的及び物理的性質
名前と識別子
-
- EN300-841311
- 5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
- 2137559-40-9
- 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one
-
- インチ: 1S/C12H15FN2O/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16/h1-3,6,11H,4-5,7-8,14H2
- InChIKey: SOCHEDRNQPIVGS-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)CN1C(CCC(C1)N)=O
計算された属性
- せいみつぶんしりょう: 222.11684127g/mol
- どういたいしつりょう: 222.11684127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 46.3Ų
5-amino-1-(3-fluorophenyl)methylpiperidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-841311-2.5g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 2.5g |
$1370.0 | 2024-05-21 | |
| Enamine | EN300-841311-10g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 10g |
$3007.0 | 2023-09-02 | ||
| Enamine | EN300-841311-10.0g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 10.0g |
$3007.0 | 2024-05-21 | |
| Enamine | EN300-841311-1g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 1g |
$699.0 | 2023-09-02 | ||
| Enamine | EN300-841311-0.5g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 0.5g |
$671.0 | 2024-05-21 | |
| Enamine | EN300-841311-5.0g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 5.0g |
$2028.0 | 2024-05-21 | |
| Enamine | EN300-841311-0.1g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 0.1g |
$615.0 | 2024-05-21 | |
| Enamine | EN300-841311-0.05g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 0.05g |
$587.0 | 2024-05-21 | |
| Enamine | EN300-841311-5g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 5g |
$2028.0 | 2023-09-02 | ||
| Enamine | EN300-841311-1.0g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 1.0g |
$699.0 | 2024-05-21 |
5-amino-1-(3-fluorophenyl)methylpiperidin-2-one 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
2137559-40-9 (5-amino-1-(3-fluorophenyl)methylpiperidin-2-one) 関連製品
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
